4-Iodobenzylzincbromide

Description

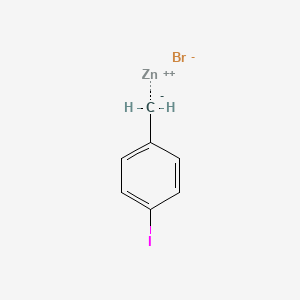

4-Iodobenzylzincbromide (C₇H₆IZnBr) is an organozinc reagent characterized by a benzyl group substituted with an iodine atom at the para position and a zinc-bromide moiety. It is typically synthesized via the direct insertion of zinc metal into 4-iodobenzyl bromide, a reaction common in organometallic chemistry. This compound is widely utilized in cross-coupling reactions, such as Negishi coupling, due to its moderate reactivity and stability compared to more reactive organomagnesium (Grignard) reagents. Its iodine substituent enhances its utility in subsequent functionalization reactions, including halogen-exchange processes .

Properties

Molecular Formula |

C7H6BrIZn |

|---|---|

Molecular Weight |

362.3 g/mol |

IUPAC Name |

zinc;1-iodo-4-methanidylbenzene;bromide |

InChI |

InChI=1S/C7H6I.BrH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |

InChI Key |

LVGBTWFKSYKKRN-UHFFFAOYSA-M |

Canonical SMILES |

[CH2-]C1=CC=C(C=C1)I.[Zn+2].[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodobenzylzinc bromide solution is synthesized through the reaction of 4-iodotoluene with zinc bromide in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:

4-Iodotoluene+Zinc bromide→4-Iodobenzylzinc bromide

Industrial Production Methods: In an industrial setting, the preparation of 4-iodobenzylzinc bromide solution involves large-scale reactors equipped with inert gas purging systems to maintain an oxygen-free environment. The reaction mixture is stirred at controlled temperatures to ensure complete conversion of the starting materials. The product is then purified and standardized to the desired concentration, typically 0.5 M in THF .

Chemical Reactions Analysis

Types of Reactions: 4-Iodobenzylzinc bromide solution primarily undergoes substitution reactions, particularly in palladium-catalyzed cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds in organic synthesis.

Common Reagents and Conditions:

Palladium catalysts: (e.g., palladium acetate, palladium chloride)

Ligands: (e.g., triphenylphosphine, 1,10-phenanthroline)

Solvents: (e.g., tetrahydrofuran, dimethylformamide)

Bases: (e.g., potassium carbonate, sodium hydroxide)

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry: 4-Iodobenzylzinc bromide solution is widely used in organic synthesis for the formation of carbon-carbon bonds. It is a key reagent in the Negishi coupling reaction, which is employed to synthesize complex organic molecules.

Biology and Medicine: In biological research, this compound is used to synthesize bioactive molecules and pharmaceutical intermediates. Its ability to form carbon-carbon bonds makes it valuable in the development of new drugs and therapeutic agents.

Industry: In the industrial sector, 4-iodobenzylzinc bromide solution is used in the production of fine chemicals, agrochemicals, and materials science. Its role in cross-coupling reactions makes it essential for the large-scale synthesis of various organic compounds .

Mechanism of Action

The mechanism of action of 4-iodobenzylzinc bromide solution involves the formation of a carbon-zinc bond, which is highly reactive and can readily participate in cross-coupling reactions. The palladium catalyst facilitates the oxidative addition of the aryl halide to form a palladium complex. This complex then undergoes transmetallation with the organozinc reagent, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organozinc reagent, which work together to achieve efficient coupling .

Comparison with Similar Compounds

Benzylmagnesium Bromide (C₇H₇MgBr)

- Reactivity: Benzylmagnesium bromide is significantly more reactive than organozinc reagents, enabling rapid nucleophilic additions to carbonyl groups. However, this high reactivity limits its compatibility with sensitive functional groups.

- Stability : Less stable in air and moisture, requiring strict anhydrous conditions.

- Applications : Primarily used in Grignard reactions for alcohol synthesis.

- Safety : Similar to this compound, it requires careful handling due to pyrophoric properties, but this compound’s zinc center reduces flammability risks .

4-Chlorobenzylzinc Chloride (C₇H₆ClZnCl)

- Electronic Effects : The chlorine substituent exerts a weaker electron-withdrawing effect compared to iodine, reducing its activation in cross-coupling reactions.

- Reactivity : Lower propensity for halogen-exchange reactions compared to the iodine analogue.

- Synthetic Utility : Less versatile in sequential functionalization but more cost-effective for simple couplings .

4-Bromobenzylzincbromide (C₇H₆BrZnBr)

- Halogen Influence : Bromine’s intermediate electronegativity results in balanced reactivity for couplings, though iodine’s larger atomic radius enhances oxidative addition in palladium-catalyzed reactions.

- Stability : Similar to the iodine derivative but with reduced shelf life due to bromine’s lower leaving-group ability in side reactions .

Table 1: Comparative Properties of Benzyl Organometallic Reagents

| Compound | Reactivity | Stability | Halogen Utility | Key Applications |

|---|---|---|---|---|

| This compound | Moderate | High | High (I) | Negishi coupling, functionalization |

| Benzylmagnesium Bromide | High | Low | Low | Grignard reactions |

| 4-Chlorobenzylzinc Chloride | Low | Moderate | Low (Cl) | Simple cross-couplings |

| 4-Bromobenzylzincbromide | Moderate | Moderate | Moderate (Br) | Intermediate couplings |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.